N-Benzyl-N-ethylacetamide
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Overview
Description
N-Benzyl-N-ethylacetamide is an organic compound with the molecular formula C11H15NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-ethylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl acetate in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Another method involves the reductive acetylation of benzylamine using acetic anhydride and a reducing agent like sodium borohydride. This method is also efficient and provides a high yield of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent quality. Industrial production may also involve additional purification steps, such as recrystallization or distillation, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on the central nervous system by modulating neurotransmitter activity or by interacting with specific protein targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Similar structure but lacks the ethyl group.
N-Ethylacetamide: Similar structure but lacks the benzyl group.
N-Benzyl-N-phenylacetamide: Contains a phenyl group instead of an ethyl group
Uniqueness
N-Benzyl-N-ethylacetamide is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
34597-04-1 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-benzyl-N-ethylacetamide |
InChI |
InChI=1S/C11H15NO/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
HDIPZJLCVODIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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